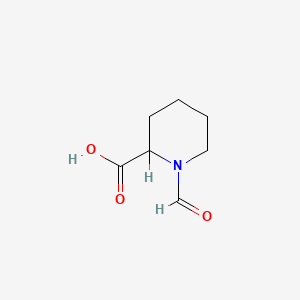

1-Formyl-2-piperidinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-formylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c9-5-8-4-2-1-3-6(8)7(10)11/h5-6H,1-4H2,(H,10,11) |

InChI Key |

XVGVOQXJPFQDJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1 Formyl 2 Piperidinecarboxylic Acid

Direct N-Formylation of Piperidinecarboxylic Acid Scaffolds

Direct N-formylation is a common and straightforward method for the synthesis of N-formyl amines and their derivatives. This approach involves the treatment of the parent amine, in this case, 2-piperidinecarboxylic acid, with a suitable formylating agent.

Acetic Anhydride-Mediated N-Formylation of 2-Piperidinecarboxylic Acid

A widely utilized method for N-formylation involves the in situ generation of a mixed anhydride (B1165640), specifically acetic formic anhydride, from the reaction of acetic anhydride with formic acid. This reactive intermediate then serves as the formyl group donor. While direct experimental data for 2-piperidinecarboxylic acid is not extensively published, a closely related procedure for the N-formylation of piperidine-4-carboxylic acid has been described, which serves as a strong model for this transformation. researchgate.net

The reaction proceeds by treating the piperidinecarboxylic acid with acetic-formic anhydride, which is prepared beforehand by reacting acetic anhydride with formic acid. researchgate.net The formylation is typically conducted at a reduced temperature, in the range of 0° to 25°C, to control the reactivity of the mixed anhydride. researchgate.net The amine nitrogen of the piperidine (B6355638) ring acts as a nucleophile, attacking the more electrophilic formyl carbon of the acetic formic anhydride. This preference for the formyl group over the acetyl group is due to the lower steric hindrance and higher electrophilicity of the formyl carbonyl carbon. thieme-connect.com

The reaction can be represented as follows:

Step 1: Formation of Acetic Formic Anhydride CH₃C(O)OC(O)CH₃ + HCOOH → CH₃C(O)OCHO + CH₃COOH

Step 2: N-Formylation of 2-Piperidinecarboxylic Acid C₅H₉N(H)COOH + CH₃C(O)OCHO → C₅H₉N(CHO)COOH + CH₃COOH

This method is advantageous due to the ready availability and low cost of the starting materials.

Comparative Analysis of Formylating Reagents and Reaction Conditions

Several reagents can be employed for the N-formylation of amines and amino acids, each with its own set of advantages and disadvantages concerning reaction conditions, selectivity, and functional group tolerance. A comparative analysis of common formylating agents provides insight into the selection of an appropriate method for the synthesis of 1-Formyl-2-piperidinecarboxylic acid.

| Formylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Acetic Formic Anhydride | Generated in situ from acetic anhydride and formic acid; mild temperatures (0-25 °C). researchgate.netrsc.org | Cost-effective; readily available starting materials; high selectivity for formylation over acetylation. thieme-connect.com | The anhydride is thermally unstable and can decompose. rsc.org |

| Formic Acid | Often used with a coupling agent or under heating (e.g., 80 °C) in solvent-free conditions. mdpi.com | Simple to handle; environmentally benign. | Can require harsh conditions or activating agents for less reactive amines. |

| N,N-Dimethylformamide (DMF) | Used with a catalyst (e.g., imidazole) at elevated temperatures (e.g., 60 °C). sci-hub.se | Acts as both solvent and formyl source; mild conditions possible with a suitable catalyst. | Can be slow and may require an activating agent. sci-hub.se |

| Iodine-catalyzed Formic Acid | Formic acid with a catalytic amount of molecular iodine, typically under solvent-free conditions at elevated temperatures (e.g., 70 °C). organic-chemistry.org | Catalytic; avoids toxic reagents; good for a wide range of amines. organic-chemistry.org | Requires heating. |

| Cyanomethylformate | Used under mild conditions. | Effective for sensitive amino acid esters. | Can be toxic. |

| N-Formylimidazole | Prepared in situ and used for formylation. | A powerful formylating agent. | The reagent needs to be prepared. |

Cobalt-Catalyzed Isomerization-Carbonylation Routes

More advanced synthetic strategies involve the use of transition metal catalysis to construct the N-formyl group. Cobalt-catalyzed reactions are of particular interest due to the metal's ability to catalyze both isomerization and carbonylation reactions. This approach would typically involve an unsaturated piperidine precursor that undergoes isomerization to a suitable intermediate, followed by carbonylation and amidation.

Mechanism of N-Acyl Piperidinecarboxylic Acid Formation via Amidocarbonylation

Amidocarbonylation, and more specifically hydroaminocarbonylation, is a powerful atom-economical method for the synthesis of amides from alkenes, amines, and carbon monoxide. In the context of forming an N-acyl piperidine, a plausible mechanistic cycle for a cobalt-catalyzed hydroaminocarbonylation of an unsaturated piperidine precursor would involve several key steps.

The catalytic cycle is generally initiated by the formation of a cobalt hydride species, often from a precursor like dicobalt octacarbonyl under the reaction conditions. nih.gov This cobalt hydride then adds across the double bond of the unsaturated piperidine substrate (hydrocobaltation). This is followed by migratory insertion of carbon monoxide into the cobalt-carbon bond to form an acyl-cobalt intermediate. The final step involves the nucleophilic attack of an amine on the acyl-cobalt complex, leading to the formation of the amide product and regeneration of the active cobalt catalyst. nih.gov In the case of an intramolecular reaction leading to this compound, the reaction would be more accurately described as a hydroaminocarbonylation where the amine is part of the substrate molecule.

Regioselective Carbonylation and Cobalt-Catalyzed Migration Phenomena

A key challenge in the carbonylation of unsaturated substrates is controlling the regioselectivity of the reaction. In a cobalt-catalyzed process, the regioselectivity is often determined during the hydrocobaltation step. The cobalt hydride can add to either carbon of the double bond, leading to different constitutional isomers of the final product.

Cobalt catalysts are also known to facilitate olefin isomerization. jiaolei.grouporganic-chemistry.org This migration of the double bond can occur prior to the carbonylation step. The mechanism of this isomerization typically involves a cobalt-hydride species that undergoes a series of migratory insertions and β-hydride eliminations. jiaolei.group This allows the double bond to "walk" along a carbon chain. In the context of synthesizing this compound from an unsaturated piperidine precursor, this isomerization capability could be harnessed to move a double bond into a thermodynamically favorable or synthetically useful position before the carbonylation step. The regioselectivity of the subsequent carbonylation would then determine the final product structure. The choice of ligands on the cobalt center can significantly influence both the isomerization and the regioselectivity of the carbonylation. jiaolei.group

Influence of Co-catalysts on Isomerization Efficiency

The efficiency and selectivity of cobalt-catalyzed isomerization reactions can be significantly influenced by the presence of co-catalysts or additives. For instance, in some cobalt-catalyzed olefin isomerizations, the use of a co-catalyst is crucial for the generation of the active cobalt-hydride species. nih.gov

Different types of co-catalysts can have varied effects:

Hydride sources: Reagents like silanes or Grignard reagents can act as precursors to the active cobalt-hydride catalyst. nih.gov

Lewis acids: These can activate the cobalt precursor or influence the electronic properties of the catalytic species, thereby affecting its activity and selectivity.

Ligands: While not strictly co-catalysts, the choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is critical in tuning the steric and electronic environment of the cobalt center. This, in turn, dictates the catalyst's ability to effect isomerization and control regioselectivity. jiaolei.groupnih.gov For example, bulky ligands can favor the formation of less sterically hindered products. jiaolei.group

Photocatalysts: In some modern methodologies, dual catalysis systems employing a photocatalyst alongside a cobalt catalyst can enable isomerization under milder conditions. researchgate.net

The selection of an appropriate co-catalyst or ligand system would be essential in developing an efficient cobalt-catalyzed isomerization-carbonylation route to this compound, allowing for control over the reaction pathway and the selective formation of the desired product.

Advanced Synthetic Approaches to Formyl-Substituted Piperidine Scaffolds

The synthesis of highly functionalized piperidine rings, particularly those bearing a formyl group on the nitrogen and a carboxylic acid at the 2-position, requires sophisticated and efficient chemical strategies. Advanced approaches are designed to build molecular complexity rapidly while maintaining control over stereochemistry and functional group compatibility.

Application of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for generating molecular diversity and complexity. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of piperidine scaffolds. researchgate.netmdpi.comorganic-chemistry.org

The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.netnih.gov By carefully selecting the starting materials, this reaction can be engineered to produce substituted piperidine backbones. For instance, a bifunctional starting material containing both an amine and a latent carbonyl or carboxylic acid group could undergo an intramolecular cyclization following the initial Ugi condensation to form the piperidine ring. Subsequent N-formylation would then yield the desired scaffold.

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.orgwikipedia.orgnih.gov While not directly forming a piperidine ring in its classic form, the functional handles introduced by the Passerini reaction can be leveraged in subsequent transformations. A strategically designed aldehyde or carboxylic acid component could contain a precursor to the piperidine ring, which is then formed in a post-condensation cyclization step. Recent variations have also explored using N-formamides as carbonyl precursors in Passerini-type reactions. nih.gov

Table 1: Overview of Multicomponent Reactions in Heterocyclic Synthesis

| Reaction Name | Components | Key Product Feature | Relevance to Piperidine Synthesis |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Post-Ugi cyclization strategies can form the piperidine ring. mdpi.com |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Functional groups of the product can be used for subsequent cyclization to form the piperidine scaffold. wikipedia.org |

Strategies for Formyl Group Introduction via Masked Formyl Anion Equivalents

The direct introduction of a formyl group via a formyl anion is synthetically challenging due to the inherent instability of this species. To overcome this, chemists employ "masked" formyl anion equivalents, which are stable reagents that can deliver a formyl group after a deprotection step. This concept, known as umpolung (polarity inversion), is crucial for complex molecule synthesis.

A classic and widely used masked formyl anion equivalent is the 1,3-dithiane system. uwindsor.ca Dithianes are thioacetals formed from an aldehyde and propane-1,3-dithiol. organic-chemistry.org The protons at the C2 position of the dithiane ring are acidic enough to be removed by a strong base (like n-butyllithium), generating a stabilized carbanion. This nucleophilic 2-lithio-1,3-dithiane can then react with various electrophiles.

In the context of piperidine synthesis, a dithiane-containing building block can be incorporated into the structure. nih.gov For example, a piperidine precursor could be alkylated with a dithiane-based electrophile, or a dithiane-containing amine could be used in a cyclization reaction. Once the dithiane group is in the desired position on the piperidine scaffold, it can be hydrolyzed back to the carbonyl (formyl) group. This deprotection is typically achieved under oxidative or mercury(II)-assisted conditions. nih.govstackexchange.comtandfonline.comchemrxiv.org While effective, methods involving heavy metals like mercury are losing favor due to environmental concerns, leading to the development of greener alternatives using reagents like hydrogen peroxide with an iodine catalyst. organic-chemistry.org

Electrochemical Synthesis Methods for N-Formylpiperidine Derivatives

Electrochemical synthesis offers a powerful and often more sustainable alternative to traditional reagent-based chemistry, as it uses electrical current to drive oxidation and reduction reactions. rsc.org This approach is particularly effective for the α-functionalization of N-heterocycles.

The electrochemical oxidation of N-formylpiperidine provides a direct and efficient route to activate the C2 position of the piperidine ring. nih.govresearchgate.net This process, known as anodic methoxylation, is typically carried out in methanol (B129727), which acts as both the solvent and the nucleophile. The reaction proceeds via a single-electron transfer from the N-formylpiperidine to the anode, generating a radical cation. Subsequent loss of a proton and another electron leads to the formation of a highly reactive N-formyliminium ion intermediate. This electrophilic species is then trapped by the methanol solvent to yield a stable α-methoxylated product, 2-methoxy-N-formylpiperidine. nih.govnih.gov

Modern electrochemical flow cells, which feature a small gap between electrodes and a continuous flow of the reactant solution, have been shown to be highly effective for this transformation, allowing for scalable and efficient production of the α-methoxylated intermediate. nih.gov

The 2-methoxy-N-formylpiperidine generated via anodic oxidation is a stable precursor to the N-formyliminium ion. nih.govresearchgate.net Upon treatment with a Lewis acid, the methoxy (B1213986) group is eliminated, regenerating the electrophilic N-formyliminium ion in situ. This transient intermediate can then be intercepted by a wide range of carbon-based nucleophiles, leading to the formation of a new carbon-carbon bond at the C2 position of the piperidine ring. nih.govnih.gov

This two-step sequence—electrochemical α-methoxylation followed by Lewis acid-mediated nucleophilic substitution—provides a versatile strategy for synthesizing a variety of 2-substituted N-formylpiperidines. nih.govresearchgate.net For example, reacting 2-methoxy-N-formylpiperidine with benzene (B151609) in the presence of aluminum chloride yields 2-phenyl-N-formylpiperidine. nih.gov The stereochemical outcome of this nucleophilic addition can often be controlled, providing access to specific diastereomers of the disubstituted piperidine products. acs.orgacs.org This methodology is foundational for creating precursors that could be further elaborated into this compound through carboxylation of the C2-substituted intermediate.

Table 2: Electrochemical Synthesis of 2-Substituted N-Formylpiperidines

| Step | Reaction | Key Intermediate | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Anodic Oxidation | N-Formyliminium ion | N-Formylpiperidine, Methanol, Supporting Electrolyte, Electric Current (Flow Cell) | 2-Methoxy-N-formylpiperidine | nih.gov |

| 2 | Nucleophilic Substitution | N-Formyliminium ion | 2-Methoxy-N-formylpiperidine, Lewis Acid (e.g., AlCl₃), C-Nucleophile (e.g., Benzene) | 2-Substituted-N-formylpiperidine | nih.gov |

Structural Elucidation and Conformational Analysis of 1 Formyl 2 Piperidinecarboxylic Acid

Advanced Spectroscopic Characterization Techniques

Modern analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for a comprehensive understanding of the molecule's structural features, including its dynamic nature in solution and its fragmentation behavior under ionization.

NMR spectroscopy is a powerful tool for elucidating the structure of 1-Formyl-2-piperidinecarboxylic acid, revealing not only its basic framework but also subtle details about its conformational dynamics in solution.

A key structural feature of this compound is the amide bond formed between the nitrogen of the piperidine (B6355638) ring and the formyl group. Rotation around the C-N amide bond is restricted, leading to the existence of two distinct planar conformations, often referred to as rotamers or E/Z isomers. nih.govbeilstein-journals.org This restricted rotation is slow on the NMR timescale at room temperature, resulting in the observation of two separate sets of signals for the protons and carbons located near the amide functionality. copernicus.org

The ¹H NMR spectrum, therefore, typically displays a doubling of signals for the formyl proton, the proton at C2, and the protons on the carbon adjacent to the nitrogen (C6). princeton.edu Similarly, the ¹³C NMR spectrum shows two distinct resonances for the formyl carbon, C2, and C6. princeton.edu The ratio of the integrals of these paired signals in the ¹H NMR spectrum can be used to determine the relative population of the two rotamers in a given solvent. copernicus.org

Table 1: Representative ¹H NMR Spectral Data for Rotamers of this compound

| Proton Assignment | Rotamer A (ppm) | Rotamer B (ppm) | Multiplicity |

| Formyl-H | ~8.2 | ~8.0 | s |

| H-2 | ~5.1 | ~4.6 | d |

| H-6 (eq) | ~4.1 | ~3.6 | d |

| H-6 (ax) | ~3.1 | ~2.9 | t |

| H-3, H-4, H-5 | 1.5 - 2.0 | 1.5 - 2.0 | m |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is illustrative of the signal doubling phenomenon.

Table 2: Representative ¹³C NMR Spectral Data for Rotamers of this compound

| Carbon Assignment | Rotamer A (ppm) | Rotamer B (ppm) |

| C=O (Carboxyl) | ~175.0 | ~174.5 |

| C=O (Formyl) | ~163.0 | ~160.5 |

| C-2 | ~58.0 | ~53.0 |

| C-6 | ~46.0 | ~40.0 |

| C-3 | ~28.0 | ~26.0 |

| C-4 | ~24.0 | ~23.0 |

| C-5 | ~22.0 | ~21.0 |

Note: Chemical shifts are approximate and illustrative of the expected separation between rotameric signals.

Beyond the amide rotamers, NMR spectroscopy provides insight into the conformational preference of the piperidine ring itself. Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation to minimize torsional and steric strain. researchgate.net For this compound, this results in an equilibrium between two chair forms, distinguished by whether the carboxylic acid group at the C2 position is in an axial or equatorial orientation. researchgate.net

The preferred conformation can be determined by analyzing the proton-proton (¹H-¹H) coupling constants, particularly the coupling between H2 and the adjacent protons on C3. A larger ³J(H2, H3) coupling constant is generally indicative of a trans-diaxial relationship between the coupled protons, which would place the C2-substituent in an equatorial position. Conversely, smaller axial-equatorial or equatorial-equatorial couplings would suggest an axial C2-substituent. It is generally expected that the conformer with the bulky carboxylic acid group in the more sterically favorable equatorial position will be the major species in solution. researchgate.net

Mass spectrometry provides information about the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M•⁺). chemguide.co.uk This molecular ion is energetically unstable and undergoes fragmentation. chemguide.co.uk

Common fragmentation patterns for carboxylic acids involve cleavages next to the carbonyl group. libretexts.org For this compound, this would lead to characteristic losses:

Loss of a hydroxyl radical (•OH): This results in a prominent peak at M-17. miamioh.edu

Loss of the carboxyl group (•COOH): This alpha-cleavage results in a significant peak at M-45. libretexts.org

Additionally, fragmentation involving the N-formyl group can occur, such as the loss of the formyl radical (•CHO), producing a fragment at M-29. miamioh.edu

Table 3: Predicted Primary EI-MS Fragmentation Patterns for this compound (MW = 157.15 g/mol )

| Ion | m/z | Identity | Fragmentation Pathway |

| [M]•⁺ | 157 | Molecular Ion | Electron Ionization |

| [M-17]⁺ | 140 | [M-•OH]⁺ | Loss of hydroxyl radical |

| [M-29]⁺ | 128 | [M-•CHO]⁺ | Loss of formyl radical |

| [M-45]⁺ | 112 | [M-•COOH]⁺ | Loss of carboxyl radical |

A significant fragmentation pathway for N-substituted piperidines involves the formation of stable iminium ions. For this compound, a key mechanism is initiated by the elimination of the carboxyl group as a radical.

This process begins with an alpha-cleavage at the C2 position, where the C-C bond between the ring and the carboxyl group breaks, resulting in the loss of a •COOH radical (45 mass units). This generates a radical cation with the positive charge localized on the piperidine ring. The resulting intermediate can then stabilize itself through a process involving the nitrogen atom. The non-bonding electron pair on the nitrogen can participate in the cleavage of one of the ring's C-C bonds, leading to the formation of a stable, resonance-delocalized acyclic or cyclic iminium ion. This formation of a highly stable iminium cation is often a major driving force for the fragmentation of N-alkyl amines and related heterocyclic systems, typically resulting in a base peak or a very intense signal in the mass spectrum.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups: a carboxylic acid and a tertiary formyl amide.

The carboxylic acid moiety gives rise to two particularly prominent signals. The O–H stretching vibration of the carboxyl group results in a very broad and strong absorption band typically observed in the 2500 to 3300 cm⁻¹ region. vscht.cz This broadness is a hallmark of the hydrogen-bonded dimers commonly formed by carboxylic acids in the solid state or in concentrated solutions. The second key feature is the carbonyl (C=O) stretching vibration of the carboxylic acid, which produces a sharp, intense peak generally located between 1710 and 1760 cm⁻¹. libretexts.org For hydrogen-bonded dimers, this peak is often found near the lower end of the range, around 1710 cm⁻¹. libretexts.org

The N-formyl group, a tertiary amide, also presents a characteristic carbonyl stretching band. This amide C=O absorption is typically found in the region of 1630–1680 cm⁻¹. The presence of two distinct carbonyl absorptions—one for the carboxylic acid and one for the amide—is a definitive feature in the IR spectrum of this molecule, allowing for clear differentiation between the two groups. Additional bands corresponding to C–H stretching of the piperidine ring are expected in the 2850–3000 cm⁻¹ range. vscht.cz

The following table summarizes the principal diagnostic IR absorption bands for this compound.

Interactive Data Table: Diagnostic IR Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O–H Stretch | 2500–3300 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1710–1760 | Sharp, Strong |

| N-Formyl (Amide) | C=O Stretch | 1630–1680 | Sharp, Strong |

| Piperidine Ring & Formyl C-H | C–H Stretch | 2850–3000 | Medium to Strong |

X-ray Crystallographic Investigations of this compound and its Analogues

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformational details. While the specific crystal structure of this compound is not widely reported, extensive studies on closely related analogues, such as (±)-('E')-N-Acetylpiperidine-2-carboxylic acid, offer significant insights into its likely solid-state conformation. researchgate.net

Studies on N-acetylated piperidine carboxylic acid reveal that the six-membered piperidine ring predominantly adopts a stable chair conformation. researchgate.netresearchgate.net This is the most common and lowest energy conformation for piperidine rings, minimizing both angular and torsional strain. In this chair form, the substituents—the N-acyl group and the carboxylic acid group—can occupy either axial or equatorial positions. For N-acetylpiperidine-2-carboxylic acid, crystallographic analysis has shown that the ring adopts a chair structure. researchgate.net

A critical conformational feature of N-acyl amino acids is the potential for cis-trans isomerism about the amide bond. In the case of this compound, this refers to the orientation of the formyl group's C=O bond relative to the C2-N bond of the piperidine ring. While solution-state NMR studies often show a mixture of both 'E' (trans) and 'Z' (cis) isomers, crystallization frequently isolates a single, more stable isomer. researchgate.net In the crystal structure of the N-acetyl analogue, the solid state exclusively contains the 'E' (trans) isomer. researchgate.net

The table below outlines the expected or observed crystallographic and conformational parameters for this compound, based on data from its N-acetyl analogue. researchgate.net

Interactive Data Table: Crystallographic and Conformational Data of N-Acyl-2-piperidinecarboxylic Acid Analogues

| Parameter | Observation in N-Acetyl Analogue | Expected Feature for this compound |

| Crystal System | Orthorhombic | Dependent on crystallization conditions |

| Space Group | Pbca | Dependent on crystallization conditions |

| Piperidine Ring Conformation | Chair | Chair |

| Amide Bond Isomerism | Exclusively 'E' (trans) in the solid state | Predominantly 'E' (trans) in the solid state |

| Substituent Position | Carboxylic acid group orientation is defined by the chair form. | Carboxylic acid likely in an equatorial position for stability |

| Key Interactions | Intermolecular hydrogen bonding involving the carboxylic acid group. | Extensive intermolecular hydrogen bonding |

Chemical Reactivity and Derivatization Strategies for 1 Formyl 2 Piperidinecarboxylic Acid

Strategic Utilization as a Versatile Building Block in Complex Chemical Synthesis

1-Formyl-2-piperidinecarboxylic acid has been identified as a key intermediate in the synthesis of complex molecules. Its preparation from racemic 2-piperidinecarboxylic acid, formic acid, and acetic anhydride (B1165640) provides a straightforward entry to this versatile scaffold. The formyl group serves as a protecting group for the piperidine (B6355638) nitrogen, which can be removed under specific conditions to allow for further functionalization.

The strategic importance of this compound lies in its ability to introduce a substituted piperidine motif into a larger molecule. Piperidine rings are prevalent in a wide array of natural products and pharmaceutically active compounds. By utilizing this compound, chemists can leverage its inherent chirality (if resolved) and functional handles to construct stereochemically defined and functionally diverse target molecules.

Reactivity at the Formyl Moiety

The formyl group attached to the piperidine nitrogen exhibits reactivity characteristic of an amide. This functionality can undergo a range of transformations, allowing for the modification or deprotection of the nitrogen atom.

Nucleophilic Addition Reactions to the Formyl Carbonyl

While the formyl group is generally less electrophilic than an aldehyde due to the resonance contribution from the nitrogen lone pair, it can still undergo nucleophilic attack, particularly with strong nucleophiles. For instance, organometallic reagents such as Grignard reagents or organolithium compounds can add to the formyl carbonyl. However, such reactions on N-formylpiperidines can sometimes lead to the transfer of the formyl group rather than addition, yielding an aldehyde from the organometallic reagent. The outcome is often dependent on the specific substrate and reaction conditions.

Selective Oxidation and Reduction Pathways of the Formyl Group

The selective transformation of the formyl group in the presence of the carboxylic acid is a key consideration.

Reduction: The formyl group can be reduced to a methyl group, thereby converting the N-formylpiperidine moiety to an N-methylpiperidine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The carboxylic acid would also be reduced under these conditions, typically to a primary alcohol. Selective reduction of the formyl group in the presence of the carboxylic acid is challenging and would likely require protection of the carboxyl group, for example, as an ester, before reduction.

Oxidation: Oxidation of the N-formyl group is not a common transformation. Strong oxidizing agents would likely affect other parts of the molecule, including the piperidine ring itself. However, oxidative cleavage of the formyl group to deprotect the amine is a possibility under specific conditions, though hydrolytic methods are more common.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 2-position of the piperidine ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding ester through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride or by using coupling agents, to facilitate reaction with alcohols, including sterically hindered ones.

Amidation: Similarly, the formation of amides from the carboxylic acid is a fundamental transformation. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are widely used in peptide synthesis and are applicable to N-protected amino acids like this compound.

Table 1: Representative Esterification and Amidation Reagents

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methyl 1-formyl-2-piperidinecarboxylate |

Decarboxylation Mechanisms

The removal of the carboxylic acid group via decarboxylation can be a useful synthetic strategy. For α-amino acids, decarboxylation can be induced under various conditions. While thermal decarboxylation often requires high temperatures, several chemical methods can facilitate this transformation under milder conditions. For N-acyl-α-amino acids, radical-mediated decarboxylation methods have been developed. These can involve the conversion of the carboxylic acid to a derivative that readily undergoes homolytic cleavage upon initiation by light or a radical initiator. Oxidative decarboxylation is another potential pathway, although it may compete with oxidation at other sites in the molecule.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Piperidinecarboxylic acid |

| Formic acid |

| Acetic anhydride |

| Lithium aluminum hydride |

| Methanol (B129727) |

| Sulfuric acid |

| Benzylamine |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Methyl 1-formyl-2-piperidinecarboxylate |

Transformations Involving the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a key site for chemical transformations. The presence of the N-formyl group significantly influences its reactivity, acting as a protecting group that can be removed to unmask the secondary amine for further functionalization.

The removal of the N-formyl group is a critical step to enable further derivatization of the piperidine nitrogen. This deprotection is typically achieved through acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: The N-formyl group can be cleaved under acidic conditions. For instance, treatment of N-formylated piperidine derivatives with aqueous hydrochloric acid (HCl) under reflux conditions effectively removes the formyl group, yielding the corresponding piperidine hydrochloride salt. nih.gov A study on N-formyl-α-L-aspartyl-L-phenylalanine methyl ester demonstrated that the formyl group could be removed by stirring with 4N-hydrochloric acid in a mixture of methyl ethyl ketone and water at 50°C for 10 hours. google.com Another method involves using hydroxylamine (B1172632) hydrochloride in aqueous methanol at elevated temperatures, which has been shown to deprotect N-formyl amino acid esters. google.com

Following deprotection, the resulting secondary amine of the piperidine-2-carboxylic acid scaffold is available for a wide range of functionalization reactions. Standard amine chemistries can be employed, including:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination), to form N-aryl piperidines. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

The table below summarizes common conditions for the deprotection of N-formyl groups, which are applicable to this compound.

| Reagent/s | Solvent/s | Temperature | Reaction Time | Reference |

| 5 M HCl (aq) | Water | Reflux | 23 hours | nih.gov |

| 4N HCl | Methyl ethyl ketone / Water | 50°C | 10 hours | google.com |

| 4N HCl | tert-Butanol / Water | 65°C | 10 hours | google.com |

| Hydroxylamine hydrochloride | 90% Methanol | 70°C | 3 hours | google.com |

Quaternization: The nitrogen atom of a deprotected piperidine can be quaternized by reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a piperidinium (B107235) salt. researchgate.netumn.edu This reaction, known as the Menshutkin reaction, converts the tertiary amine into a quaternary ammonium (B1175870) salt. researchgate.net The study of N-quaternization of substituted piperidines is significant for creating compounds used as drugs, ionic liquids, and chiral catalysts. researchgate.netumn.edu The diastereoselectivity of this reaction can be influenced by the substituents on the piperidine ring. umn.edu

Ring-Opening Reactions: Piperidinium ions can undergo ring-opening reactions under certain conditions. For example, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts in the presence of water can lead to a dihydropyridine (B1217469) intermediate that is hydrolyzed, leading to a ring-opened dicarbonyl intermediate. nih.gov While this specific example starts from a pyridinium salt rather than a piperidinium salt, it illustrates a pathway for ring-opening of nitrogen heterocycles. The reactivity of piperidinium ions in solution towards ring-opening has been compared with that of pyrrolidinium (B1226570) ions, showing that such reactions are a subject of mechanistic investigation. researchgate.net

Regioselective Functionalization of the Piperidine Ring System

Direct and regioselective functionalization of the C-H bonds of the piperidine ring is a powerful strategy for creating complex derivatives. The position of functionalization (C2, C3, C4, C5, or C6) can often be controlled by the choice of catalyst and the nature of the directing group on the nitrogen. nih.govd-nb.info

Directed ortho-Metalation (DoM): The N-formyl group, like other amide functionalities, can act as a directed metalation group (DMG). organic-chemistry.orgwikipedia.org In this process, a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, complexes to the Lewis basic heteroatom of the DMG (in this case, the carbonyl oxygen of the formyl group). baranlab.orgharvard.edu This proximity effect facilitates the deprotonation of the nearest C-H bond, which is at the C6 position of the piperidine ring. The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a substituent specifically at the C6 position. wikipedia.org

Transition-Metal-Catalyzed C-H Functionalization: Rhodium and palladium catalysts are widely used for the site-selective C-H functionalization of piperidines. nih.govresearchgate.net The regioselectivity is highly dependent on the N-protecting group and the catalyst system employed. nih.govd-nb.info

C2-Functionalization: Electronically activated but sterically hindered, the C2 position can be targeted. For instance, rhodium-catalyzed C-H insertion reactions using specific catalysts have been shown to generate 2-substituted piperidine analogues. nih.govd-nb.inforesearchgate.net

C4-Functionalization: This position is generally less reactive but can be accessed by overriding the electronic preference for the C2 position, for example, by using specific N-acyl groups in combination with tailored rhodium catalysts. nih.govd-nb.info

C3-Functionalization: Being electronically deactivated by the inductive effect of the nitrogen, direct C-H functionalization at C3 is challenging. Indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been developed to access 3-substituted piperidines. nih.govd-nb.info

Research into the functionalization of piperazines, a related N-heterocycle, highlights that strategies like α-lithiation trapping and transition-metal-catalyzed reactions are key methods, although the presence of the second nitrogen in piperazines introduces unique challenges. nih.gov These approaches provide a conceptual framework that can be adapted for the regioselective functionalization of this compound.

The table below outlines general strategies for regioselective functionalization of N-acyl piperidines.

| Position | Strategy | Reagents/Catalysts | Directing Group | Reference |

| C6 (ortho to N) | Directed ortho-Metalation (DoM) | Organolithium bases (e.g., n-BuLi, s-BuLi) | N-Formyl / N-Amide | wikipedia.orgbaranlab.org |

| C2 | Rh-catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | nih.govd-nb.info |

| C4 | Rh-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | nih.govd-nb.info |

| C3 | Indirect: Cyclopropanation / Ring-Opening | Rh-catalyst for cyclopropanation, then reduction | N-Boc | nih.govd-nb.info |

Stereochemical Aspects in the Synthesis and Transformations of 1 Formyl 2 Piperidinecarboxylic Acid and Its Analogs

Enantioselective Synthesis Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved either by separating a 50:50 mixture of enantiomers (a racemate) or by directly synthesizing the desired enantiomer using stereoselective reactions.

When a synthetic route produces a racemic mixture of 1-Formyl-2-piperidinecarboxylic acid, chiral resolution is employed to separate the two enantiomers. wikipedia.org Because enantiomers possess identical physical properties such as solubility and melting point, direct separation is not feasible. jackwestin.com The most common strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. jackwestin.com

This is typically achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, often a chiral amine, to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These salts can then be separated by methods like fractional crystallization, exploiting their different solubilities. After separation, the resolving agent is removed, yielding the individual, enantiomerically pure forms of this compound. The success of this method depends heavily on the selection of an appropriate resolving agent.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent Class | Specific Examples | Principle of Separation |

|---|---|---|

| Chiral Amines | Brucine, (+)-Cinchotoxine, (S)-Mandelic acid | Formation of diastereomeric salts with distinct solubilities, allowing for separation by fractional crystallization. wikipedia.org |

| Chiral Alcohols | (R)-1-Phenylethanol | Formation of diastereomeric esters, which can be separated by chromatography or crystallization, followed by hydrolysis. jackwestin.com |

This process, while effective, has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled. wikipedia.org

Asymmetric catalysis is a more efficient approach that avoids the formation of a racemic mixture altogether. wikipedia.org This methodology utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. For the synthesis of piperidinecarboxylic acid frameworks, various catalytic systems have been developed.

Organocatalysis, which uses small organic molecules as catalysts, has proven effective. For instance, the synthesis of (R)-pipecolic acid has been achieved using L-proline as a catalyst in an asymmetric α-amination reaction of an aldehyde. ekb.eg This key step establishes the stereocenter with high enantiomeric excess (>99% ee), which is then carried through subsequent reactions to form the final piperidine (B6355638) ring. ekb.eg Such methods are highly valuable as they are often more environmentally benign and can lead to high yields of the desired enantiopure product. nih.gov

Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis

| Catalyst Type | Example Catalyst | Key Reaction | Advantage |

|---|---|---|---|

| Organocatalyst | L-Proline | Asymmetric α-amination of aldehydes | High enantioselectivity, readily available catalyst. ekb.eg |

| Metal Complex | Palladium-(S)-BINAP | Palladium-catalyzed cyclization | High enantioselectivity in forming tetrahydroquinolines, a related heterocyclic structure. researchgate.net |

Stereodivergent Synthesis Approaches

Stereodivergent synthesis allows for the selective production of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material, simply by changing the reagents or reaction conditions.

The Ireland-Claisen rearrangement is a powerful acs.orgacs.org-sigmatropic rearrangement of an allyl ester to form a γ,δ-unsaturated carboxylic acid. This reaction is renowned for its ability to create new carbon-carbon bonds while precisely controlling stereochemistry. chem-station.com The geometry of the intermediate ketene (B1206846) silyl (B83357) acetal, which can be controlled by the reaction conditions, dictates the stereochemical outcome of the newly formed stereocenters. chem-station.com

In the context of piperidine carboxylic acid synthesis, this rearrangement has been used as a key step in domino reactions to construct the piperidine backbone with high stereocontrol. researchgate.net For example, an enantioselective synthesis of piperidine-2,3-dicarboxylic acid analogs has been developed where a stereoselective Ireland-Claisen rearrangement is a crucial part of a sequence that establishes the relative and absolute stereochemistry of the target molecule. researchgate.net This approach provides a versatile and reliable method for accessing complex piperidine structures with defined stereochemistry. chem-station.com

Isomerism and Diastereomer Separation Challenges

For analogs of this compound that contain more than one stereocenter, the challenge extends beyond separating enantiomers to separating diastereomers. Diastereomers are stereoisomers that are not mirror images and thus have different physical properties, making their separation by standard techniques like chromatography or crystallization theoretically straightforward.

However, significant challenges can arise if the diastereomers have very similar physical properties. This can lead to difficult and inefficient separations, requiring multiple purification steps and often resulting in low recovery of the desired isomer. The development of a separation protocol can be laborious, often requiring extensive screening of solvent systems for crystallization or chromatographic conditions. The challenge lies in identifying conditions that maximize the physical differences between the diastereomers to achieve a clean and efficient separation.

Advanced Analytical Techniques and Optimization Strategies for 1 Formyl 2 Piperidinecarboxylic Acid Research

Chromatographic Method Development and Validation

Chromatography is the cornerstone for the separation and analysis of 1-Formyl-2-piperidinecarboxylic acid from reaction mixtures, starting materials, and potential impurities. The development of robust and validated chromatographic methods is essential for reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and performing quantitative analysis of this compound. Due to the compound's polarity and the presence of a carboxylic acid group, reversed-phase HPLC is the most common approach.

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (often containing a mild acid like formic or acetic acid to suppress the ionization of the carboxyl group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ajol.info Detection is commonly achieved using an ultraviolet (UV) detector, as the formyl group provides a chromophore, though a wavelength around 210-220 nm may be required.

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. ajol.info Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). rsc.orgnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution Mode | Isocratic (e.g., 85:15 A:B) or Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Typical Acceptance Criteria/Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 pensoft.net |

| Accuracy (% Recovery) | 98.0 - 102.0% rsc.org |

| Precision (% RSD) | ≤ 2.0% ijsred.com |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability, stemming from the polar carboxylic acid and N-formyl groups. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for compounds containing both amine (or amide) and carboxylic acid functionalities include:

Silylation: This process replaces the active hydrogen on the carboxylic acid with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.

Esterification: The carboxylic acid group is converted into an ester, typically a methyl or ethyl ester, using reagents like diazomethane (B1218177) or an alcohol under acidic conditions. For a comprehensive analysis, the N-formyl group remains intact while the carboxyl group is esterified. A two-step derivatization, similar to that used for the parent compound pipecolic acid, can be employed where the amine is first protected (already done by the formyl group) and the carboxyl group is then converted to a volatile ester, such as a pentafluorobenzyl (PFB) ester. researchgate.net

The resulting volatile derivative can then be separated and quantified using a standard GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation. researchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is critical, especially in pharmaceutical applications. Chiral chromatography is the definitive method for separating and quantifying the (R)- and (S)-enantiomers.

This separation can be achieved through several approaches:

Direct Chiral HPLC: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. CSPs based on macrocyclic antibiotics (e.g., vancomycin, teicoplanin), cyclodextrins, or polysaccharide derivatives are commonly employed for the separation of chiral acids and amino acid derivatives. koreascience.krmst.edu

Direct Chiral GC: Following derivatization to create a volatile compound, the enantiomers can be separated on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative. This approach has been successfully used for the enantiomeric analysis of D- and L-pipecolic acid after derivatization to their N-methylcarbamate, pentafluorobenzyl ester forms. researchgate.net

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC or GC column. nih.gov

For routine analysis, direct chiral chromatography is often preferred due to its simplicity and avoidance of potential kinetic resolution issues during derivatization.

Table 3: Example Conditions for Chiral GC-MS Analysis of Pipecolic Acid Derivatives (Adaptable for this compound)

| Parameter | Condition/Value |

|---|---|

| Derivatization | Esterification of carboxyl group (e.g., to PFB ester) |

| Column | Chiral Capillary Column (e.g., CP-Chirasil-Dex CB) researchgate.net |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp (e.g., 100 °C to 160 °C at 1 °C/min) researchgate.net |

| Detector | Mass Spectrometer (MS) in NCI mode researchgate.net |

Reaction Monitoring and In-Situ Analysis

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. In-situ analysis techniques provide real-time data from the reaction vessel without the need for sampling, offering significant advantages over traditional offline analysis.

Real-time Spectroscopic Monitoring (e.g., In-situ IR, NMR)

In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR probes can be inserted directly into a reaction vessel to monitor changes in functional groups over time. bohrium.comresearchgate.net For the N-formylation of 2-piperidinecarboxylic acid, one could track the disappearance of the N-H bond of the starting material and the simultaneous appearance and growth of the characteristic amide C=O stretching vibration (typically ~1650-1680 cm⁻¹) of the this compound product. This allows for real-time tracking of reactant consumption and product formation, aiding in the determination of reaction completion and kinetics. acs.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis of reaction mixtures in real-time. news-medical.net By monitoring the ¹H or ¹³C NMR spectra of the reaction, specific signals corresponding to the starting material, intermediates, and the final product can be identified and their concentrations tracked over time. nih.gov For instance, the appearance of the formyl proton signal (~8 ppm) and the characteristic shifts in the signals of the piperidine (B6355638) ring protons adjacent to the nitrogen atom would clearly indicate the progress of the N-formylation reaction. acs.org

Integration of Flow Chemistry with Analytical Techniques

Flow chemistry, where reactants are continuously pumped through a reactor, offers enhanced control over reaction parameters like temperature, pressure, and residence time. amidetech.com Integrating this synthetic approach with in-line analytical techniques creates a powerful platform for rapid reaction optimization and process understanding. rsc.orgbeilstein-journals.org

In a typical setup for the synthesis of this compound, the product stream exiting the flow reactor can be directed through a flow cell positioned within a UV-Vis spectrophotometer, an NMR spectrometer, or connected to an online HPLC system via an injection loop. uzh.chchimia.ch

Flow Chemistry with In-line NMR: This combination allows for the continuous acquisition of NMR spectra of the reaction mixture as it is being formed, providing immediate feedback on conversion, selectivity, and impurity profiles. beilstein-journals.orgrsc.org

Flow Chemistry with Online HPLC: This setup automates the sampling and analysis process, generating a series of chromatograms over time. This data is invaluable for optimizing reaction conditions (e.g., temperature, flow rate, stoichiometry) to maximize yield and purity while minimizing reaction time and by-product formation. amidetech.com

This integration of synthesis and analysis accelerates the development of efficient, scalable, and robust manufacturing processes for this compound. pentelutelabmit.com

Statistical Design of Experiments (DoE) for Process Optimization

Statistical Design of Experiments (DoE) is a systematic methodology used to determine the relationship between factors affecting a process and the output of that process. In the context of this compound research, DoE is a powerful tool for optimizing synthesis and purification processes, ensuring robustness and efficiency while minimizing the number of required experiments. researchgate.net This approach moves away from the traditional one-factor-at-a-time (OFAT) method, which can be time-consuming and often fails to identify the interactions between different variables. researchgate.net By simultaneously varying multiple factors, DoE allows for a comprehensive understanding of the process, leading to a more thoroughly optimized system.

Factorial Designs and Response Surface Methodology for Yield and Selectivity

Factorial designs are a cornerstone of DoE, allowing for the simultaneous study of the effects of multiple factors on a response. reddit.com In a hypothetical synthesis of this compound, key factors influencing yield and selectivity might include reaction temperature, catalyst concentration, and reaction time. A full factorial design would investigate all possible combinations of the selected levels for these factors.

For instance, a 2³ full factorial design could be employed where two levels (a low and a high value) are chosen for each of the three factors. This would result in 2x2x2 = 8 experimental runs.

Table 1: Hypothetical 2³ Factorial Design for the Synthesis of this compound This table is for illustrative purposes and does not represent actual experimental data.

Following the initial screening with a factorial design, Response Surface Methodology (RSM) can be employed to locate the optimal process conditions. minitab.com RSM uses a sequence of designed experiments to obtain an optimal response. reddit.com This methodology is particularly useful when it is suspected that there is curvature in the response surface. minitab.com Central Composite Designs (CCD) or Box-Behnken designs are commonly used in RSM to fit a quadratic model, which helps in identifying the peak or valley of the response surface, corresponding to the optimal conditions. minitab.com

Table 2: Illustrative Central Composite Design for Optimization This table is for illustrative purposes and does not represent actual experimental data.

The data from these runs would be fitted to a second-order polynomial equation to generate a response surface, which can then be used to predict the yield and selectivity at any given combination of the factor levels within the studied range.

High-Throughput Experimentation (HTE) for Reaction Screening

High-Throughput Experimentation (HTE) involves the use of automation and miniaturization to conduct a large number of experiments in parallel. nih.gov This approach is exceptionally valuable in the early stages of process development for this compound, particularly for screening a wide range of reaction conditions, catalysts, or solvents. nih.gov By using microtiter plates (e.g., 96-well plates), researchers can rapidly evaluate a vast experimental space with minimal consumption of materials. nih.gov

For the synthesis of this compound, HTE could be used to screen a library of potential catalysts and solvent systems to identify promising candidates for further optimization. Each well of the microtiter plate would host a unique combination of a catalyst and solvent. The reaction outcomes, such as conversion or product formation, can be rapidly assessed using high-throughput analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Table 3: Conceptual High-Throughput Screening Plate Layout This table is for illustrative purposes and does not represent actual experimental data.

The results from such a high-throughput screen would quickly highlight the most effective catalyst-solvent systems, which could then be subjected to more detailed optimization using factorial designs and RSM as described previously. This integrated approach, combining HTE for initial screening and DoE for fine-tuning, provides a powerful and efficient strategy for the development and optimization of processes related to this compound.

Applications in Complex Molecule Synthesis and Intermediate Chemistry

Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

The piperidine (B6355638) nucleus is a ubiquitous scaffold found in numerous pharmaceuticals and bioactive natural products. nih.govbath.ac.uk 1-Formyl-2-piperidinecarboxylic acid, as a functionalized piperidine derivative, is instrumental in the synthesis of diverse pharmaceutical frameworks, enabling the development of novel therapeutic agents.

Precursor to BCL-2 Inhibitors (e.g., S55746)

The B-cell lymphoma 2 (Bcl-2) protein is a primary regulator of apoptosis (programmed cell death), and its overexpression is a known contributor to the survival of cancer cells and resistance to chemotherapy. mdpi.comnih.gov Small-molecule inhibitors that target the BH3-binding groove of Bcl-2 are a promising class of anticancer agents. mdpi.com

One such potent and selective Bcl-2 inhibitor is S55746, which has demonstrated significant anti-tumor efficacy in hematological cancer models. nih.govnih.gov The complex molecular architecture of S55746 and related BH3-mimetics relies on precisely substituted heterocyclic scaffolds. Piperidine derivatives are crucial building blocks for constructing the core of these inhibitors. Although the detailed synthesis of S55746 is proprietary, the structural components suggest that chiral piperidine precursors like this compound are ideal starting materials for generating the necessary stereochemistry and functionality required for potent binding to the Bcl-2 protein. nih.gov

| Bcl-2 Inhibitor | Mechanism of Action | Significance of Piperidine Scaffold |

|---|---|---|

| S55746 | A selective and orally active inhibitor that binds to the hydrophobic groove of the BCL-2 protein, inducing apoptosis in cancer cells. nih.govmedchemexpress.comselleckchem.com | Piperidine derivatives form a core part of the molecular structure, correctly orienting the functional groups for high-affinity binding and therapeutic efficacy. |

Building Block for Serotonin Antagonists and Antiplatelet Agents

Serotonin (5-HT) receptors are involved in a wide range of physiological processes. Specifically, the 5-HT2A receptor, found on platelets, plays a role in platelet aggregation. nih.gov Consequently, antagonists of the 5-HT2A receptor are being investigated as novel antiplatelet agents, offering an alternative therapeutic strategy for patients resistant to conventional treatments. nih.govresearchgate.net

The synthesis of these antagonists often involves the construction of molecules containing an arylpiperazine moiety linked to a distinct heterocyclic core. nih.gov The functional groups on this compound make it an adept precursor for these syntheses. The carboxylic acid can be converted to an amine, which can then be used to build the piperazine (B1678402) ring, while the N-formyl group can be modified or removed as needed during the synthetic sequence. This adaptability makes it a valuable starting point for creating libraries of potential 5-HT2A antagonists for drug discovery programs. nih.gov

Intermediate in Natural Product Total Synthesis (e.g., Corynanthe Alkaloids, Meroquinene Ester)

Piperidine alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. bath.ac.ukucd.ie The total synthesis of these complex molecules often requires chiral, non-racemic building blocks to establish the correct stereochemistry. nih.gov this compound, being a derivative of the naturally occurring amino acid L-pipecolic acid, is an excellent chiral precursor.

Its utility is highlighted in the synthesis of key intermediates like the Meroquinene ester, a crucial component in the total synthesis of Cinchona alkaloids such as quinine (B1679958) and quinidine. scribd.com Synthetic strategies for Meroquinene and related structures often rely on the manipulation of substituted piperidine rings. scribd.com Similarly, the framework of this compound is embedded within the structure of Corynanthe alkaloids, making it a logical starting point for their asymmetric synthesis.

Synthesis of Spirocyclic and Fused Heterocyclic Systems (e.g., 3-heterospiro[5.5]undecanes, Indolizidinones)

Spirocyclic and fused heterocyclic systems are important structural motifs in medicinal chemistry and natural product synthesis. nih.govbath.ac.uk The dual functionality of this compound provides a strategic advantage for constructing these complex three-dimensional structures.

For instance, the carboxylic acid and the N-formyl group can participate in intramolecular cyclization reactions to form fused bicyclic systems like indolizidinones. Through multi-step sequences, the carboxylic acid can be elongated and then cyclized back onto the piperidine nitrogen or an adjacent carbon, while the formyl group acts as a protecting group or a reactive handle. This approach allows for the controlled assembly of intricate ring systems that are central to many bioactive alkaloids.

Preparation of Isotopically Labeled Derivatives for Mechanistic and Spectroscopic Studies

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), is a powerful technique for elucidating reaction mechanisms, studying enzyme kinetics, and enhancing spectroscopic analysis. nih.govnih.govresearchgate.net The preparation of isotopically labeled versions of this compound allows researchers to trace the metabolic fate of the molecule and gain deep insights into complex biological and chemical processes. nih.gov

Deuterium (²H) labeling is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy. nih.gov Replacing protons with deuterons simplifies complex ¹H NMR spectra and can provide information on molecular dynamics. nih.govsigmaaldrich.com For example, a deuterated version of this compound can be synthesized and used as a substrate for an enzyme. By analyzing the position of the deuterium label in the final product, the precise mechanism of the enzymatic transformation can be determined. researchgate.net This method is crucial for understanding how natural products are biosynthesized and for designing enzyme inhibitors. nih.gov

| Isotopic Label | Application | Information Gained |

|---|---|---|

| Deuterium (²H) | NMR Spectroscopy, Mechanistic Studies. | Simplifies spectra, allows for the study of molecular dynamics, and helps trace reaction pathways. nih.gov |

| Carbon-13 (¹³C) | NMR Spectroscopy, Biosynthetic Pathway Analysis. | Traces the incorporation of carbon atoms from labeled precursors into a final product. |

| Nitrogen-15 (¹⁵N) | NMR and Mass Spectrometry, Mechanistic Studies. researchgate.net | Follows the nitrogen atom through chemical or enzymatic transformations. |

Precursor in the Synthesis of Specific Piperidine Derivatives (e.g., 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester)

In modern synthetic chemistry, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups. The compound 2-Formyl-piperidine-1-carboxylic acid tert-butyl ester , also known as N-Boc-2-formylpiperidine, is a highly versatile and widely used synthetic intermediate. chemimpex.comchemshuttle.com

This derivative is structurally related to this compound. A synthetic pathway can be envisioned where the N-formyl group of this compound is replaced with the more synthetically flexible Boc group, and the C2-carboxylic acid is reduced to the corresponding aldehyde. More commonly, N-Boc-2-formylpiperidine is synthesized from a protected piperidine-2-carboxylic acid. researchgate.net

N-Boc-2-formylpiperidine serves as a key building block for introducing the piperidine moiety in the synthesis of complex pharmaceuticals, including inhibitors of enzymes like CDK9 and Bruton's tyrosine kinase (BTK), such as Ibrutinib. researchgate.net The aldehyde group is a versatile handle for forming new carbon-carbon bonds through reactions like aldol (B89426) additions, Wittig reactions, and reductive aminations, making it a cornerstone intermediate in drug development. chemimpex.com

Theoretical and Computational Studies on 1 Formyl 2 Piperidinecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1-Formyl-2-piperidinecarboxylic acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the many-body Schrödinger equation, DFT provides a feasible way to calculate various molecular properties. A typical analysis for this compound would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the molecule's lowest energy conformation. researchgate.netresearchgate.net

From the optimized structure, key electronic properties that dictate the molecule's reactivity can be determined. nih.gov Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. For this compound, the MEP would highlight electronegative regions, such as the oxygen atoms of the carboxyl and formyl groups, as sites susceptible to electrophilic attack. Conversely, electropositive regions would indicate potential sites for nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis can also be employed to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved with high accuracy using quantum mechanical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating NMR shielding tensors. mdpi.com

To obtain reliable predictions, calculations are often performed on geometries previously optimized at a suitable level of theory. nih.gov The choice of DFT functional and basis set can significantly impact accuracy, with functionals like LC-ωPBE or WP04 often providing good results for chemical shifts. mdpi.comgithub.io It is also critical to account for solvent effects, which can be modeled implicitly using methods like the Polarizable Continuum Model (PCM). github.io The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net These predicted spectra can aid in the assignment of experimental NMR signals and help distinguish between different possible isomers or conformers. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | 173.5 |

| C=O (Formyl) | 162.1 |

| C2 (Piperidine) | 58.9 |

| C6 (Piperidine) | 45.3 |

| C3 (Piperidine) | 28.4 |

| C5 (Piperidine) | 25.1 |

| C4 (Piperidine) | 23.8 |

Molecular Dynamics Simulations for Conformational Analysis

The piperidine (B6355638) ring in this compound is not rigid and can adopt various conformations, such as chair and boat forms. Furthermore, rotation is possible around the C-N bond of the formyl group and the C-C bond of the carboxylic acid group. Molecular Dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and dynamics of such flexible molecules over time. nih.gov

In an MD simulation, the trajectory of atoms and molecules is calculated by integrating Newton's equations of motion. mdpi.com The forces between atoms are described by a molecular mechanics force field. A typical MD simulation for this compound would involve placing the molecule in a simulation box filled with an explicit solvent, such as water, to mimic solution conditions. nih.gov The system is then allowed to evolve over a timescale of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal the most stable conformers, the populations of different conformational states, and the energy barriers for interconversion between them. researchgate.net Properties like the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's structure during the simulation. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be used to map out the entire reaction pathway. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. rsc.org

A key aspect of this analysis is the location of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. Frequency calculations are performed to verify the nature of these stationary points; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor that governs the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

In Silico Design and Screening for Novel Transformations and Derivations

The scaffold of this compound can serve as a starting point for the in silico design of new molecules with tailored properties. Computational tools enable the rapid creation and evaluation of virtual libraries of derivatives, accelerating the discovery process. nih.gov For instance, if the goal is to design a derivative that binds to a specific biological target, a molecular docking approach can be used. This involves computationally predicting the preferred orientation and binding affinity of the designed ligand within the active site of a receptor protein. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate variations in the chemical structure of derivatives with changes in their biological activity or physical properties. nih.gov By identifying key structural features that influence a desired outcome, QSAR models can guide the design of more potent or effective compounds. Computational screening also extends to predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to prioritize derivatives with favorable drug-like profiles for synthesis and experimental testing. researchgate.netrsc.org This in silico approach significantly reduces the time and resources required for developing new chemical entities. mdpi.com

Q & A

Q. What are the common synthetic routes for 1-Formyl-2-piperidinecarboxylic acid?

- Methodological Answer : Synthesis typically involves introducing a formyl group to the piperidine ring via formylation reagents (e.g., formic acid or acetic-formic anhydride). For example, analogous compounds like N-Formylpiperidine derivatives are synthesized using reductive amination or direct formylation of the amine group . Piperidinecarboxylic acid precursors may undergo selective protection of the carboxylic acid group (e.g., using benzyl or Fmoc groups) to avoid side reactions during formylation . Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) must be optimized to prevent over-oxidation or decomposition .

Q. How is this compound characterized in research settings?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : To confirm the formyl group’s presence (δ ~8-10 ppm for aldehyde protons) and piperidine ring conformation.

- HPLC/MS : For purity assessment and molecular weight verification (e.g., using electrospray ionization).

- X-ray Crystallography : Resolves stereochemical configuration, as seen in structurally similar piperidin-4-one derivatives .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm⁻¹) for both carboxylic acid and formyl groups .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Predominantly polar aprotic solvents (DMSO, DMF) due to carboxylic acid and formyl groups. Hydrophobicity increases with nonpolar substituents on the piperidine ring .

- pKa : The carboxylic acid group typically has a pKa ~2–3, while the formyl group remains non-ionizable. Protonation of the piperidine nitrogen (pKa ~10–11) affects solubility and reactivity .

- Thermal Stability : Decomposition occurs above 200°C, necessitating low-temperature storage for long-term stability .

Advanced Research Questions